molecular formula C8H10FN B1297878 3-Fluorophenethylamine CAS No. 404-70-6

3-Fluorophenethylamine

Cat. No. B1297878
CAS RN: 404-70-6
M. Wt: 139.17 g/mol
InChI Key: AUCVZEYHEFAWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorophenethylamine is a compound that falls within the category of phenethylamines, which are organic compounds containing a phenethylamine skeleton with a fluorine atom attached to the phenyl ring. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound, as well as its biological activity. Phenethylamines are known for their various applications in medicinal chemistry, particularly as building blocks for compounds that target neuronal functions .

Synthesis Analysis

The synthesis of 3-fluorophenethylamine derivatives can be achieved through copper-catalyzed aminofluorination of styrenes. This process utilizes Ph-I=N-Ts and Et3N•3HF as nitrogen and fluorine sources, respectively. The resulting β-fluoro-N-Ts-phenethylamines can be further modified through N-alkylation and subsequent deprotection to yield β-fluoro-N-alkylated phenethylamines . Additionally, 3-fluoro-4-hexylthiophene, a related compound, has been synthesized through a route involving perbromination, protection of thiophene, and bromine/fluorine exchange, although attempts to electropolymerize this monomer have been unsuccessful .

Molecular Structure Analysis

The molecular structure of related fluorinated compounds, such as (fluoromethyl)dimethylamine, has been determined using techniques like gas electron diffraction and theoretical calculations. These studies reveal specific geometric parameters, such as bond lengths and angles, which are crucial for understanding the molecular conformation and the effects of fluorination on the structure. For instance, the anti conformer of (fluoromethyl)dimethylamine is the only one present according to gas electron diffraction analysis, which is significant when considering the generalized anomeric effect .

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the electronegative nature of fluorine. For example, 3-fluorocyclobutylamines show no through-space interactions between fluorine and the amino function, as supported by X-ray analysis. The presence of fluorine typically leads to acidification of the compound and an increase in lipophilicity, especially in trans-configured isomers . These properties are essential when considering the reactivity and potential applications of 3-fluorophenethylamine and its derivatives.

Physical and Chemical Properties Analysis

The introduction of a fluorine atom into a compound like 3-fluorophenethylamine can significantly influence its physical and chemical properties. For instance, 3-fluoro-4-hexylthiophene oxidizes at a higher potential than its non-fluorinated counterpart, indicating a change in electronic properties due to fluorination . Similarly, the physicochemical properties of 3-fluorocyclobutylamines, such as pKa and logD values, are altered compared to non-fluorinated analogs, with fluorinated trans-compounds being more lipophilic . These changes are critical for the development of pharmaceuticals and other applications where the physical and chemical properties of the compound play a pivotal role.

Scientific Research Applications

Fluorescent Amino Acid Encoding

3-Fluorophenethylamine and related compounds have applications in the field of protein study through fluorescent amino acid encoding. For instance, dansylalanine, a fluorescent amino acid genetically encoded in yeast, allows for the study of protein unfolding and could be relevant for studies involving 3-fluorophenethylamine derivatives (Summerer et al., 2006).

Mass Spectrometry of Biologically Important Amines

Mass spectrometry utilizing fluorophors derived from primary amines, including phenethylamines, aids in identifying biologically significant amines. This method offers an advantage over other derivative methods in terms of specificity and sensitivity (Narasimhachari, 1973).

Organic-Inorganic Perovskites in Electronics

Structurally tailored perovskites, including those based on fluorophenethylammonium, demonstrate significant potential in electronics. These perovskites exhibit unique optical properties and have been investigated for their use in thin-film transistors (Mitzi et al., 2001).

Fluorescence Detection in Chemical Analysis

In chemical analysis, derivatives of 3-fluorophenethylamine can be used in fluorescence spectroscopy for the selective and sensitive detection of metal ions. This application is crucial for understanding the complexation of metal ions in various states (Visscher et al., 2016).

Differentiation of Regioisomeric Compounds

3-Fluorophenethylamine derivatives are critical in differentiating regioisomeric fluorophenethylamines through product ion spectrometry. This application is especially important in forensic science for identifying structurally similar compounds (Westphal et al., 2010).

Safety And Hazards

3-Fluorophenethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive, and causes serious eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Wearing protective gloves, clothing, eye protection, and face protection is recommended .

properties

IUPAC Name

2-(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCVZEYHEFAWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336462
Record name 3-Fluorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophenethylamine

CAS RN

404-70-6
Record name 3-Fluorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Fluorophenyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorophenethylamine
Reactant of Route 2
3-Fluorophenethylamine
Reactant of Route 3
3-Fluorophenethylamine
Reactant of Route 4
Reactant of Route 4
3-Fluorophenethylamine
Reactant of Route 5
3-Fluorophenethylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Fluorophenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.